Chemical structure and properties of 1-(2-Azidoethyl)-3-benzylurea
Chemical structure and properties of 1-(2-Azidoethyl)-3-benzylurea
An In-Depth Technical Guide to 1-(2-Azidoethyl)-3-benzylurea: Structure, Properties, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, properties, and application of 1-(2-Azidoethyl)-3-benzylurea. This molecule incorporates three key functional moieties: a reactive azide group, a stabilizing benzyl group, and a urea backbone. This unique combination makes it a valuable, albeit specialized, building block in medicinal chemistry and chemical biology, particularly for the development of targeted therapeutics and chemical probes via "click" chemistry.
This document provides a deep dive into the compound's predicted physicochemical properties, a detailed synthetic protocol, an exploration of its chemical reactivity, and a discussion of its potential applications, grounded in the established chemistry of its constituent parts.
Molecular Structure and Core Attributes
1-(2-Azidoethyl)-3-benzylurea is a disubstituted urea derivative. The structure features a benzyl group (C₆H₅CH₂) attached to one nitrogen of the urea core and a 2-azidoethyl group (N₃CH₂CH₂) on the other. The presence of the terminal azide (N₃) is the most significant feature, rendering the molecule a prime substrate for bioorthogonal chemistry.
Caption: Chemical structure of 1-(2-Azidoethyl)-3-benzylurea.
Predicted Physicochemical Properties
Comprehensive experimental data for this specific molecule is not widely available. However, based on its structure and data from analogous compounds like benzylurea, we can predict its core properties. These parameters are critical for designing experiments, predicting bioavailability, and understanding its behavior in various solvent systems.
| Property | Predicted Value / Characteristic | Rationale & Significance |
| Molecular Formula | C₁₀H₁₃N₅O | Derived from the chemical structure. |
| Molecular Weight | 219.24 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |
| Appearance | White to off-white crystalline solid | Based on the parent compound, benzylurea.[1] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol) | The urea and azide groups impart polarity, while the benzyl group adds nonpolar character. Good solubility in organic solvents is crucial for reaction setup. |
| Melting Point | Estimated 130-150 °C | Benzylurea melts at 143-146 °C.[1] The azidoethyl group may slightly alter this. A defined melting point is an indicator of purity. |
| Azide Reactivity | High | The terminal azide is a high-energy functional group, prone to cycloaddition reactions and reduction. Caution is advised during handling and synthesis.[2][3] |
Synthesis Pathway and Experimental Protocol
The most direct and logical synthesis of 1-(2-Azidoethyl)-3-benzylurea involves the reaction of benzyl isocyanate with 2-azidoethan-1-amine . This pathway is highly efficient and relies on the nucleophilic attack of the primary amine onto the electrophilic carbon of the isocyanate.
Caption: Proposed workflow for the synthesis of 1-(2-Azidoethyl)-3-benzylurea.
Detailed Synthesis Protocol
Expertise & Experience Insight: The choice of an anhydrous solvent is critical to prevent the hydrolysis of benzyl isocyanate into benzylamine, which would result in an undesired symmetrical urea byproduct. The reaction is often exothermic, so slow addition of the isocyanate to the amine solution is recommended to maintain control.
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-azidoethan-1-amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
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Reaction: Place the flask in an ice bath to cool to 0 °C. Add benzyl isocyanate (1.0 equivalent) dropwise to the stirred solution over 15-20 minutes.
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Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
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Work-up: Upon completion, the product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
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Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
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Expected IR Peaks: A strong, sharp absorption near 2100 cm⁻¹ is characteristic of the azide (N₃) stretch.[3] A strong peak around 1630-1660 cm⁻¹ will correspond to the urea carbonyl (C=O) stretch. N-H stretching bands will appear in the 3200-3400 cm⁻¹ region.
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Expected ¹H NMR Signals: Distinct signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH₂ protons (~4.3 ppm, doublet), the two CH₂ groups of the azidoethyl chain (~3.4-3.6 ppm, triplets), and two separate N-H protons of the urea group (variable shifts).
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Chemical Reactivity and "Click" Chemistry Applications
The primary utility of 1-(2-Azidoethyl)-3-benzylurea in modern chemical synthesis lies in the reactivity of its azide group. Azides are cornerstone functional groups for "click" chemistry, a term describing reactions that are modular, high-yielding, and generate minimal byproducts.
The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] This reaction is exceptionally reliable and bio-orthogonal, meaning it proceeds in complex biological environments without cross-reacting with native functional groups.
Caption: General workflow for a CuAAC "Click" Reaction.
Protocol: General Procedure for CuAAC Reaction
Trustworthiness Insight: A self-validating CuAAC protocol includes a copper source and a reducing agent (like sodium ascorbate) to maintain the active Cu(I) catalytic state. The choice of solvent is also key; solvent systems like t-butanol/water or DMSO are effective at solubilizing both organic substrates and the copper catalyst.[2]
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Setup: In a vial, dissolve 1-(2-Azidoethyl)-3-benzylurea (1.0 equivalent) and the desired terminal alkyne (1.0-1.2 equivalents) in a suitable solvent mixture (e.g., t-BuOH:H₂O 1:1 or DMSO).
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Catalyst Preparation: In a separate vial, prepare the catalyst solution. Add sodium ascorbate (0.1-0.3 equivalents) to a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water. Alternatively, a direct Cu(I) source like copper(I) iodide (CuI) can be used.[2]
-
Reaction Initiation: Add the freshly prepared catalyst solution to the stirring mixture of the azide and alkyne.
-
Incubation: Stir the reaction vigorously at room temperature for 1-12 hours. The reaction is often complete within a few hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting triazole product by column chromatography or recrystallization.
Potential Applications in Drug Discovery and Chemical Biology
The structure of 1-(2-Azidoethyl)-3-benzylurea is inherently bifunctional, making it a powerful tool for creating more complex molecular architectures. Substituted benzyl ureas are a known scaffold in medicinal chemistry, with derivatives showing activity as anticancer agents, often by targeting signaling pathways like RAS-RAF-MEK-ERK.[6][7][8]
-
Drug Discovery: The benzylurea portion can act as a "warhead" or binding motif for a biological target (e.g., a kinase). The azidoethyl "tail" can then be used to attach other functionalities via click chemistry. This could include:
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Solubilizing Groups: Attaching polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties.
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Targeting Ligands: Linking the molecule to an antibody or peptide to direct it to specific cells or tissues.
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PROTACs: Serving as a linker component in Proteolysis Targeting Chimeras (PROTACs) to induce protein degradation.
-
-
Chemical Biology Probes: The molecule can be used to create activity-based probes. The benzylurea core could be designed to bind to a specific enzyme, and the azide handle allows for the subsequent attachment of a reporter tag (like a fluorophore or biotin) after the probe has bound to its target in a complex biological sample.
Safety and Handling
Caution: Organic azides are potentially explosive and should be handled with care.[9] While small-scale synthesis in solution is generally safe, neat (undiluted) azides should not be heated, subjected to shock, or stored for prolonged periods. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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